PheniramineAmmoniumGlucuronide
Description
Overview of Glucuronidation as a Phase II Metabolic Pathway in Xenobiotic Disposition
Glucuronidation is a crucial and predominant Phase II metabolic pathway responsible for the biotransformation of a wide array of xenobiotics, including drugs, as well as endogenous compounds like bilirubin (B190676) and steroid hormones. uomus.edu.iquef.fiwikipedia.org This process is a conjugation reaction where a glucuronic acid moiety is transferred from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iqwikipedia.org The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of various tissues, with the liver being the most significant site. wikipedia.orgoup.com
The fundamental purpose of glucuronidation is to increase the water solubility of lipophilic compounds. wikipedia.orgdrughunter.com The addition of the highly polar glucuronic acid group, which has an ionized carboxylate, converts hydrophobic substances into more hydrophilic and negatively charged metabolites known as glucuronides. uomus.edu.iqnih.gov This structural modification facilitates their elimination from the body, primarily through urine or, for larger conjugates, via bile into the feces. uomus.edu.iqwikipedia.org Consequently, glucuronidation is generally considered a detoxification pathway, as it typically terminates the pharmacological activity of the parent compound and promotes its excretion. uef.firsc.org The process can target various functional groups, including hydroxyls, carboxylic acids, thiols, and amines, leading to the formation of O-, N-, S-, and C-glucuronides, respectively. uomus.edu.iq
Significance of N-Glucuronidation for Tertiary Amine-Containing Compounds
N-glucuronidation is a specific type of glucuronidation that involves the conjugation of glucuronic acid to a nitrogen atom within a substrate molecule. researchgate.net This pathway is particularly important for the metabolism of xenobiotics containing amine functional groups, which are common in pharmaceuticals. researchgate.netwashington.edu The reaction can occur with primary, secondary, and tertiary amines, as well as amides and sulfonamides. uomus.edu.iqresearchgate.net
For compounds containing a tertiary amine, N-glucuronidation results in the formation of a chemically stable quaternary ammonium-linked glucuronide, also referred to as an N⁺-glucuronide. psu.edunih.gov This metabolic route is a unique and significant elimination pathway for many tertiary amine-containing drugs in humans. psu.edunih.gov The formation of these highly polar, permanently charged metabolites represents a major disposition pathway for numerous H1 antihistamines and antidepressant drugs. nih.gov
The catalysis of N-glucuronidation, especially for tertiary amines, is highly specific. In humans, two UGT isoforms, UGT1A4 and the more recently identified UGT2B10, are the primary enzymes responsible for this reaction. researchgate.nethyphadiscovery.comnih.gov UGT2B10, in particular, often exhibits a high affinity for tertiary amine substrates. doi.orghelsinki.fi A noteworthy characteristic of quaternary ammonium-linked glucuronide formation is its marked species-dependence; the reaction is a major pathway in humans but is often very low or absent in many animal species commonly used in preclinical studies, such as rats and mice. researchgate.netpsu.eduhelsinki.fi This highlights the importance of using human-derived in vitro systems in drug development to accurately predict metabolic clearance. hyphadiscovery.comhelsinki.fi
Contextualizing Pheniramine (B192746) within the Landscape of H1 Antihistamine Metabolism
Pheniramine is a first-generation antihistamine belonging to the alkylamine class, structurally related to brompheniramine (B1210426) and chlorpheniramine (B86927). drugbank.comnih.gov As an H1 receptor antagonist (specifically, an inverse agonist), it competitively blocks the effects of histamine (B1213489), thereby alleviating symptoms associated with allergic reactions. drugbank.comhmdb.ca Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedation. nih.gov
The metabolism of pheniramine, a tertiary amine, involves several pathways. psu.edunih.gov The primary routes of biotransformation include N-dealkylation to form N-desmethylpheniramine and N-didesmethylpheniramine. drugbank.comnih.gov However, a significant metabolic pathway for pheniramine in humans is N⁺-glucuronidation. nih.gov This process involves the direct conjugation of glucuronic acid to the tertiary amine nitrogen, forming the corresponding quaternary ammonium-linked glucuronide metabolite, Pheniramine Ammonium (B1175870) Glucuronide. nih.gov Studies have demonstrated that N⁺-glucuronidation is a common metabolic phenomenon for many H1 antihistamines with aliphatic tertiary amine groups, and pheniramine is a key example within this chemical class. nih.gov
Research Landscape and Academic Importance of Pheniramine Ammonium Glucuronide
The academic and research interest in Pheniramine Ammonium Glucuronide stems from its significance in several areas of drug metabolism and toxicology. As a major human metabolite of pheniramine, its identification and characterization are crucial for understanding the complete disposition of the parent drug. nih.gov The formation of this N⁺-glucuronide is a prime example of a species-dependent metabolic pathway that is prominent in humans but not necessarily in other species, underscoring the challenges and importance of interspecies scaling in drug development. psu.eduhelsinki.fi
Research into the N⁺-glucuronidation of pheniramine and similar tertiary amines has been instrumental in elucidating the function and substrate specificity of the human UGT1A4 and UGT2B10 enzymes. nih.govdoi.org The physicochemical properties of N⁺-glucuronides, which possess both a permanent positive charge on the nitrogen and a negative charge on the carboxylic acid of the glucuronyl moiety, present unique challenges for analysis and isolation, driving the development of advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) for their definitive identification. nih.gov The availability of synthetic standards, such as Pheniramine N-Glucuronide, is essential for these quantitative and structural confirmation studies. nih.gov Therefore, Pheniramine Ammonium Glucuronide serves as an important tool and subject of study for researchers investigating Phase II drug metabolism, UGT enzyme kinetics, and species differences in xenobiotic clearance.
Data Tables
Table 1: Key UGT Enzymes in N-Glucuronidation of Tertiary Amines
| Enzyme | Substrate Class | Key Substrates Mentioned in Research | Significance |
| UGT1A4 | Tertiary Amines, Aromatic N-heterocycles | Imipramine, Trifluoperazine, Clozapine, Medetomidine | Considered a primary enzyme for N-glucuronidation in humans, though often with lower affinity than UGT2B10 for some substrates. doi.orghelsinki.fioup.com |
| UGT2B10 | Tertiary Amines, Aliphatic Amines, Cyclic Amines | Nicotine, Cotinine, Amitriptyline (B1667244), Diphenhydramine, Medetomidine | A major human enzyme for N-glucuronidation, often showing high affinity (low Km) for tertiary amine substrates. researchgate.netdoi.orghelsinki.fi |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H29ClN2O6 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-(3-phenyl-3-pyridin-2-ylpropyl)azanium;chloride |
InChI |
InChI=1S/C22H28N2O6.ClH/c1-24(2,21-19(27)17(25)18(26)20(30-21)22(28)29)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-23-16;/h3-10,12,15,17-21,25-27H,11,13H2,1-2H3;1H/t15?,17-,18-,19+,20-,21+;/m0./s1 |
InChI Key |
FNBXKVIKRZJGKI-WCAZBCSUSA-N |
Isomeric SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C3C(C(C(C(O3)C(=O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Pheniramine Ammonium Glucuronide
Methodologies for the Synthesis of N-Glucuronide Conjugates
The synthesis of N-glucuronide conjugates, particularly the quaternary ammonium (B1175870) type like that of pheniramine (B192746), can be achieved through several distinct approaches: chemical synthesis, enzymatic methods, and microbial biotransformation. tandfonline.comchimia.chnih.govresearchgate.net Each method offers unique advantages, from the scalability of chemical reactions to the stereoselectivity of biological systems.
Chemical Synthesis Approaches for Quaternary Ammonium Glucuronides (e.g., Koenigs-Knorr Derivatives, Extended Scaffold Glucuronides)
Chemical synthesis provides a robust and scalable route to N-glucuronides. The Koenigs-Knorr reaction and its modifications are the most widely applied methods for creating the glycosidic bond in glucuronide synthesis. helsinki.fi For quaternary ammonium glucuronides, this typically involves the direct alkylation of the tertiary amine of the aglycone (pheniramine) with a protected glucuronic acid derivative. researchgate.net
The general process involves:
Activation of Glucuronic Acid: A fully protected glucuronic acid derivative, such as methyl acetobromo-α-D-glucuronate, is used as the glycosyl donor. helsinki.fi The hydroxyl groups of the glucuronic acid are protected (e.g., with acetyl groups) to prevent side reactions.
Coupling Reaction: The aglycone, in this case pheniramine, is reacted with the activated glucuronic acid derivative. This reaction is often catalyzed by silver or mercury salts, although heavy-metal-free alternatives using phase transfer catalysis have also been developed. helsinki.firesearchgate.net
Deprotection: Following the coupling, the protecting groups on the glucuronic acid moiety and the ester group at the C-6 position are removed, typically by alkaline hydrolysis, to yield the final quaternary ammonium glucuronide. helsinki.fi
This approach allows for the production of gram-scale quantities but can sometimes result in a mixture of anomers (α and β isomers), requiring subsequent purification. helsinki.fihyphadiscovery.com
Enzymatic Synthesis Using Recombinant UGTs and Mammalian Microsomal Preparations
Enzymatic synthesis offers high selectivity, often producing the biologically relevant β-anomer exclusively. helsinki.fi This method utilizes UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the conjugation of glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGlcA) to a substrate. chimia.chnih.gov
Key aspects of this method include:
Enzyme Source: The UGTs can be sourced from various preparations, including mammalian liver microsomes (from human, pig, or rat) or recombinant human UGTs expressed in cell lines. chimia.chhelsinki.finih.gov Microsomes are vesicles of endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov
Reaction Conditions: The synthesis is performed by incubating the substrate (pheniramine), the enzyme preparation, and the co-substrate UDPGlcA under optimized pH and temperature conditions. UGT1A4 and UGT2B10 are among the isoforms known to catalyze the N-glucuronidation of tertiary amines. researchgate.net
Product Formation: The enzyme stereoselectively transfers the glucuronic acid moiety to the pheniramine tertiary amine, forming the N-β-D-glucuronide. helsinki.fi While highly specific, the yields from enzymatic synthesis can be lower than chemical methods and may be more suitable for producing analytical standards rather than bulk material. helsinki.fi
Microbial Biotransformation Techniques for Glucuronide Production
Microbial biotransformation employs whole microbial cells, such as fungi or bacteria (notably actinomycetes), as biocatalysts to produce drug metabolites. researchgate.nethyphadiscovery.com This technique bridges the gap between chemical and enzymatic synthesis, offering the potential for scalability while often retaining high specificity. hyphadiscovery.comhyphadiscovery.com
The process involves:
Screening: A panel of microorganisms is screened to identify strains capable of performing the desired glucuronidation reaction on the substrate. hyphadiscovery.comhyphadiscovery.com Some actinomycetes strains have been found to be highly effective at the glucuronidation of drug-like molecules. researchgate.net
Fermentation: The selected microbial strain is grown in a culture medium, and the substrate (pheniramine) is added. The microorganism's enzymatic machinery then converts the substrate into its glucuronide conjugate.
Scale-Up: If a suitable strain is identified, the process can be scaled up in fermenters to produce milligram to gram quantities of the desired metabolite. hyphadiscovery.comhyphadiscovery.com This method is particularly useful for producing glucuronides that are difficult to synthesize chemically and for generating metabolites that may involve multiple sequential reactions (e.g., hydroxylation followed by glucuronidation). hyphadiscovery.com
Table 1: Comparison of Synthesis Methodologies for N-Glucuronides
| Methodology | Primary Reagents/Components | Key Advantages | Key Limitations |
| Chemical Synthesis | Aglycone, protected glucuronic acid derivative, catalyst (e.g., silver salts) | High yield, scalability to gram quantities. hyphadiscovery.com | Often produces isomeric mixtures (α and β), requires protection/deprotection steps, may use heavy metal catalysts. helsinki.firesearchgate.net |
| Enzymatic Synthesis | Aglycone, UGT enzyme source (e.g., microsomes, recombinant UGTs), UDPGlcA co-substrate | High regio- and stereoselectivity (produces β-anomer), mimics biological pathways. chimia.chhelsinki.fi | Lower yields, higher cost of enzymes and co-substrates, may be difficult to scale up. helsinki.fi |
| Microbial Biotransformation | Aglycone, selected microbial strain, culture medium | Can be scaled for larger quantities, high specificity, cost-effective for complex reactions. hyphadiscovery.comhyphadiscovery.com | Requires extensive screening to find a suitable strain, biotransformation may yield multiple metabolites. hyphadiscovery.com |
Structural Elucidation and Confirmation Techniques for Pheniramine Ammonium Glucuronide
Confirming the identity and purity of the synthesized pheniramine ammonium glucuronide is critical. This requires a combination of spectroscopic and chromatographic techniques to verify the molecular structure, confirm the site of conjugation, and analyze for any isomeric impurities.
Spectroscopic Analysis (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods provide detailed information about the molecular weight and atomic connectivity of the synthesized compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. acs.org Techniques like Fast Atom Bombardment (FAB-MS) have been historically effective for analyzing thermally labile, cationic compounds like quaternary ammonium-linked glucuronides, typically showing an intense molecular cation. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The fragmentation of the glucuronide conjugate can confirm the connection between the pheniramine and glucuronic acid moieties. helsinki.fiacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. nih.govresearchgate.net 1H and 13C NMR spectra can identify all the protons and carbons in the molecule. massey.ac.nz Advanced 2D NMR techniques, such as COSY and HMBC, establish the connectivity between atoms, confirming that the glucuronic acid is attached to the nitrogen atom of pheniramine. helsinki.fi Furthermore, NMR can determine the anomeric configuration (α or β) of the glycosidic bond, which is crucial for confirming the stereochemistry of the product. helsinki.fimassey.ac.nz
Chromatographic Purity and Isomeric Analysis (e.g., Diastereomeric Mixtures)
Chromatography is used to separate the target compound from any unreacted starting materials, byproducts, or isomers, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for analyzing the purity of synthesized glucuronides. nih.govwaters.com A validated HPLC method can separate the pheniramine ammonium glucuronide from the parent drug and other impurities. waters.comnih.gov The purity is typically determined by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Isomeric Analysis: Pheniramine is a chiral molecule, and glucuronic acid itself has multiple chiral centers. The conjugation of these two molecules results in the formation of diastereomers. Chiral HPLC methods can be employed to separate these different stereoisomers. researchgate.net It is common for synthesized reference standards of such compounds to be sold as a "mixture of diastereomers," highlighting the complexity of their separation and the importance of analytical characterization.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Relevance to Pheniramine Ammonium Glucuronide |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula. acs.org | Confirms the correct molecular formula (C₂₂H₂₉ClN₂O₆). nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. helsinki.fi | Confirms the link between the pheniramine and glucuronic acid parts of the molecule. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation, including atom connectivity and stereochemistry. nih.govresearchgate.net | Verifies the N-linkage and the β-configuration of the glucuronide. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. nih.govwaters.com | Quantifies the purity of the synthesized compound and separates it from precursors. |
| Chiral HPLC | Separation of stereoisomers (enantiomers/diastereomers). researchgate.net | Resolves the potential diastereomeric mixture formed during synthesis. |
Derivatization and Analogues of Pheniramine Glucuronide for Research Applications
The derivatization of pheniramine itself has led to the development of several analogues with modified properties. Halogenation of pheniramine, for instance, has been shown to increase its antihistaminic potency by as much as 20-fold. wikipedia.org This has resulted in the creation of well-known halogenated derivatives such as chlorpheniramine (B86927) and brompheniramine (B1210426). wikipedia.org Other derivatives, including fluorpheniramine and iodopheniramine, have been utilized in research exploring combination therapies for conditions like malaria and certain cancers. wikipedia.org
While direct derivatization of pheniramine glucuronide is not extensively documented in publicly available research, the principles of modifying the parent compound suggest potential avenues for creating analogues of its metabolites for research. The synthesis of such analogues would likely involve the chemical synthesis of the desired pheniramine analogue first, followed by a glucuronidation step.
The primary research application of pheniramine glucuronide and its potential analogues lies in the field of drug metabolism and pharmacokinetics. Studying these compounds helps in understanding the metabolic pathways of pheniramine and other related H1-antihistamines. nih.gov For example, the identification and characterization of N+-glucuronides as significant metabolites in humans for a range of H1-antihistamines has been a key area of investigation. nih.gov
The development of synthetic routes to these glucuronides is crucial for their use as analytical standards in metabolic studies. Having access to pure, characterized pheniramine ammonium glucuronide allows for its use as a reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry methods to accurately quantify its presence in biological samples. nih.gov
Furthermore, research into the enantiomeric separation of pheniramine and its metabolites is an active area. juniperpublishers.com Since pheniramine possesses a chiral center, its metabolism and pharmacological activity can be stereoselective. wikipedia.orgjuniperpublishers.com The development of chiral separation techniques for pheniramine and its glucuronide metabolite is essential for investigating the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. juniperpublishers.com
The table below lists some of the known analogues and derivatives of the parent compound, pheniramine, which could theoretically be converted into their respective glucuronide conjugates for research purposes.
| Derivative/Analogue | Modification from Pheniramine | Noted Application/Property |
| Chlorpheniramine | Halogenation (Chlorine) | Increased antihistaminic potency. wikipedia.org |
| Brompheniramine | Halogenation (Bromine) | Increased antihistaminic potency. wikipedia.org |
| Fluorpheniramine | Halogenation (Fluorine) | Research in combination therapies. wikipedia.org |
| Iodopheniramine | Halogenation (Iodine) | Research in combination therapies. wikipedia.org |
| Diphenhydramine | Different structural class (Ethanolamine) | Used as a comparator in metabolic studies. nih.gov |
| Doxylamine | Different structural class (Ethanolamine) | Used as a comparator in metabolic studies. nih.gov |
Research into the derivatization of pheniramine glucuronide itself could open up new avenues for studying the structure-activity relationships of drug metabolites and their potential interactions with biological systems.
Enzymology and Metabolic Pathways of Pheniramine Glucuronidation
Identification and Characterization of UGT Isoforms Involved in Pheniramine (B192746) N-Glucuronidation
The N-glucuronidation of xenobiotics is catalyzed by the Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. psu.edu These enzymes are primarily located in the liver but are also present in extrahepatic tissues like the intestine and kidneys. frontiersin.org The UGT1 and UGT2 families are the most significant for drug metabolism. researchgate.net
Research has identified UGT1A4 and UGT2B10 as the principal enzymes responsible for the N-glucuronidation of tertiary amines. frontiersin.orghelsinki.fi While UGT1A4 was initially considered the primary catalyst for this reaction, subsequent studies have highlighted the crucial, and often predominant, role of UGT2B10. frontiersin.orghelsinki.finih.gov
These two isoforms exhibit different kinetic profiles. UGT2B10 is typically a high-affinity (low Kₘ) enzyme, making it particularly important for metabolizing drugs at therapeutic concentrations. helsinki.finih.gov In contrast, UGT1A4 often acts as a low-affinity but high-capacity (high Vₘₐₓ) enzyme for the same substrates. frontiersin.orgnih.gov For instance, kinetic studies with the tricyclic antidepressant amitriptyline (B1667244) showed that the affinity of UGT2B10 was significantly higher (Kₘ = 2.60 µM) than that of UGT1A4 (Kₘ = 448 µM). nih.gov This dual-enzyme system often results in biphasic kinetics in human liver microsome (HLM) studies, where UGT2B10 governs the reaction at low substrate concentrations and UGT1A4 contributes more at higher concentrations. nih.gov
While UGT1A4 and UGT2B10 are the main contributors, other UGT isoforms may play a role, though often to a lesser extent. UGT1A3 has been shown to catalyze the glucuronidation of tertiary amines, but with much lower efficiency compared to UGT1A4, characterized by significantly higher Kₘ values. psu.edu Studies on the antihistamine desloratadine's major metabolite, 3-hydroxydesloratadine, found that its glucuronidation was mediated by UGT1A1, UGT1A3, and UGT2B15 in human liver. nih.gov Furthermore, the N-glucuronidation of lamotrigine (B1674446) involves multiple UGTs, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, in addition to UGT1A4 and UGT2B10. nih.gov For some substrates, UGT1A9 has been implicated alongside UGT1A4 in N-glucuronidation. researchgate.net The specific contribution of these other isoforms to pheniramine glucuronidation has not been fully elucidated, but their involvement in the metabolism of other antihistamines and tertiary amines suggests a potential for minor metabolic pathways.
Role of UGT1A4 and UGT2B10 in Tertiary Amine Glucuronidation
Characterization of Glucuronidation Kinetics (In Vitro Studies)
In vitro studies using systems like human liver and intestinal microsomes are essential for characterizing the kinetics of drug metabolism. nih.govresearchgate.net These studies allow for the determination of key enzyme kinetic parameters that describe the efficiency of the metabolic process. mdpi.com
Interactive Table: Illustrative Kinetic Parameters for Tertiary Amine N-Glucuronidation by Human UGTs
Disclaimer: The following data is for analogous tertiary amines and is presented to illustrate the typical kinetic profiles of UGT1A4 and UGT2B10, as specific data for pheniramine is not available.
| Compound | Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Reference |
| Amitriptyline | Recombinant UGT2B10 | 2.6 | - | >10-fold higher than UGT1A4 | nih.gov |
| Recombinant UGT1A4 | 448 | - | - | nih.gov | |
| Imipramine | Recombinant UGT2B10 | 16.8 | - | Comparable to UGT1A4 | nih.gov |
| Recombinant UGT1A4 | 262 | - | - | nih.gov | |
| Diphenhydramine | Recombinant UGT2B10 | - | - | Significantly higher than UGT1A4 | frontiersin.org |
| Recombinant UGT1A4 | - | - | - | frontiersin.org |
Note: Dashes (-) indicate that specific values were not provided in the cited source, although relative comparisons were made.
Several factors can influence the efficiency of glucuronidation in in vitro assays.
pH: UGT enzyme activity is pH-dependent. In vitro glucuronidation assays are typically conducted in a buffer system with a pH of around 7.4 to mimic physiological conditions. mdpi.com
Cofactor Availability: The glucuronidation reaction is dependent on the cofactor uridine diphosphate-glucuronic acid (UDPGA), which is the donor of the glucuronic acid moiety. Sufficient concentrations of UDPGA must be added to the incubation mixture to ensure the reaction is not limited by cofactor availability. mdpi.com
Microsomal Latency: The active site of UGT enzymes is located within the lumen of the endoplasmic reticulum. In in vitro microsomal preparations, the membrane can be a barrier to the access of substrates and cofactors to the active site, a phenomenon known as latency. wikipedia.org To overcome this and measure maximal enzyme activity, pore-forming agents like alamethicin (B1591596) are often added to the incubation to disrupt the microsomal membrane integrity. psu.edunih.gov
Protein Binding: In in vitro systems, as in vivo, drugs can bind to proteins within the microsomal preparation. Only the unbound fraction of the substrate is available for metabolism. This is an important consideration when extrapolating in vitro kinetic data to predict in vivo clearance. researchgate.net
Determination of Enzyme Kinetic Parameters (Km, Vmax) in Liver and Intestinal Microsomal Systems
Interspecies Differences in Pheniramine Glucuronidation
Significant species differences are a hallmark of N-glucuronidation, particularly for tertiary amines. helsinki.fi These differences are critical in drug development, as preclinical animal models may not accurately predict human metabolism. nih.gov
Humans and non-human primates generally exhibit much higher rates of N-glucuronidation for tertiary amines, including antihistamines, compared to common laboratory animal species such as rats, mice, and dogs. psu.edu This disparity is largely attributed to differences in the expression and activity of UGT1A4 and UGT2B10. helsinki.fi For example, one study noted that the glucuronidation of pheniramine analogs was detectable in human liver microsomes but not in rat liver microsomes, directly suggesting that rats lack the specific metabolic pathway prominent in humans. psu.edu Similarly, studies with the antihistamine chlorpheniramine (B86927) have shown species-dependent stereoselectivity in its metabolism, with different patterns observed in rats, rabbits, and mice. psu.edu The oral bioavailability and metabolism of many drugs differ between humans and animals like rats, further complicating cross-species extrapolation. merckvetmanual.com These findings underscore the importance of using human-derived in vitro systems or appropriate animal models, like non-human primates, to accurately study the glucuronidation of compounds like pheniramine. helsinki.fipsu.edu
Comparative Metabolism Across Preclinical Animal Models (e.g., Rat, Dog, Monkey)
Direct, comprehensive comparative studies on the glucuronidation of pheniramine across standard preclinical animal models are not extensively detailed in publicly available literature. However, by examining data from its close structural analog, chlorpheniramine, and general principles of alkylamine antihistamine metabolism, a comparative picture can be assembled. The primary metabolic routes for chlorpheniramine in animal models are oxidative N-dealkylation, leading to the formation of monodesmethyl- and didesmethylchlorpheniramine. nih.goveuropa.eu This pathway has been identified as a major route in both rats and dogs. europa.eunih.gov
In addition to N-dealkylation, N-glucuronidation of the tertiary amine is a known metabolic pathway for antihistamines. ingentaconnect.com This reaction, forming a quaternary ammonium (B1175870) glucuronide, exhibits marked species differences. nih.gov In humans and non-human primates, N-glucuronidation of tertiary amines is a common pathway. nih.gov Conversely, this pathway is often minor or deficient in lower animal species like rodents. hyphadiscovery.com This is largely attributed to differences in the expression of UGT enzyme isoforms; for instance, rodents lack a direct homolog to human UGT1A4, an enzyme with high activity towards N-glucuronidation of tertiary amines. hyphadiscovery.com
While rats and dogs extensively metabolize chlorpheniramine via N-dealkylation, the capacity for N-glucuronidation is less pronounced compared to primates. europa.eunih.gov Monkeys, being phylogenetically closer to humans, are more likely to exhibit a metabolic profile that includes significant N-glucuronidation of pheniramine, similar to what is observed in humans. nih.gov Studies on other drugs show significant differences in glucuronidation rates and pathways between rats, dogs, monkeys, and humans, underscoring the species-dependent nature of this metabolic process. psu.edumdpi.com For example, studies on various substrates in intestinal microsomes have shown that in vitro intrinsic clearance values for glucuronidation are often lower in humans compared to rats, dogs, and monkeys, and that dogs and monkeys are generally more predictive models for human intestinal metabolism than rats. tandfonline.comnih.gov
Table 1: Comparative Metabolism of Alkylamine Antihistamines (inferred for Pheniramine) in Preclinical Models
Implications of Species Variability for Translational Research and Model Selection
The pronounced species variability in drug metabolism, particularly in glucuronidation, has profound implications for translational research. The primary goal of preclinical animal studies is to predict a drug's pharmacokinetics, efficacy, and safety in humans. However, significant metabolic differences between species can compromise the accuracy of these predictions. researchgate.net
Consequently, careful model selection is critical. For compounds like pheniramine where N-glucuronidation is a relevant pathway in humans, non-human primates are often considered a more suitable model than rodents or dogs because their UGT enzyme portfolio and resulting metabolic pathways more closely resemble those of humans. nih.govpsu.edu In vitro studies using liver or intestinal microsomes from different species, including humans, are invaluable preliminary steps to identify these differences before initiating extensive in vivo studies. tandfonline.comnih.gov Such studies can reveal whether a species is appropriate by comparing the rates and routes of metabolism, helping to select the model that will provide the most relevant and predictive data for human clinical trials. tandfonline.comnih.govmdpi.com Failure to account for these interspecies differences is a known contributor to the poor reproducibility of preclinical research and the failure of drug candidates in clinical development.
Enzymatic Hydrolysis of Pheniramine Glucuronide Conjugates
Role of β-Glucuronidases in Metabolite Deconjugation for Analytical Purposes
In analytical toxicology and pharmacokinetic studies, the measurement of drug metabolites is essential. Glucuronide conjugates, such as pheniramine glucuronide, are highly polar and often difficult to analyze directly using standard chromatographic techniques like reversed-phase HPLC or gas chromatography (GC). mdpi.commdpi.com Furthermore, many analytical methods, including immunoassays and mass spectrometry, are designed to detect the parent drug, and the glucuronic acid moiety can mask the drug's structural features, preventing detection or suppressing ionization. nih.gov
To overcome these challenges, a hydrolysis step is employed to cleave the glucuronide bond, liberating the parent drug from its conjugate. hyphadiscovery.commdpi.com This deconjugation is most commonly achieved through enzymatic hydrolysis using β-glucuronidases. tandfonline.commdpi.com These enzymes, classified as hydrolases, specifically catalyze the cleavage of the β-D-glucuronic acid residue from the aglycone (the drug molecule). mdpi.com By converting the polar glucuronide back into the less polar, more volatile parent compound, the analyte becomes amenable to extraction and analysis by a wide array of techniques, including LC-MS/MS, significantly improving detection sensitivity and enabling accurate quantification in biological matrices like urine and plasma. richtlijnendatabase.nl
Factors Affecting Hydrolysis Efficiency (e.g., Enzyme Source, Temperature, pH, Incubation Time)
The efficiency of the enzymatic hydrolysis of glucuronide conjugates is not absolute and is influenced by several critical factors. Optimization of these parameters is necessary to ensure complete deconjugation and avoid underestimation of the analyte concentration.
Enzyme Source: β-Glucuronidases are available from various sources, and their performance can differ significantly based on the substrate. Common sources include mollusks (Patella vulgata, Helix pomatia), bovine liver, bacteria (Escherichia coli), and, more recently, genetically engineered recombinant enzymes. nih.govbiorxiv.org Preparations from mollusks often contain sulfatase activity, which can be beneficial if sulfate (B86663) conjugates are also present. tandfonline.com Recombinant enzymes can offer high efficiency, purity, and rapid hydrolysis times, sometimes at room temperature. nih.gov The choice of enzyme can be crucial, as some show distinct substrate preferences; for example, one enzyme might be highly effective for O-glucuronides but less so for N-glucuronides. nih.govnih.gov
Temperature: Like most enzymatic reactions, hydrolysis is temperature-dependent. Incubations are typically performed at elevated temperatures, such as 37°C, 55°C, or even 65°C, to accelerate the reaction rate. psu.edubiorxiv.org However, there is a trade-off, as excessively high temperatures can lead to the degradation of the enzyme or the liberated analyte, necessitating careful optimization for each specific compound. biorxiv.org Some modern recombinant enzymes are designed to work efficiently at room temperature, simplifying the workflow. nih.gov
pH: The pH of the incubation buffer is one of the most critical factors affecting enzyme activity. mdpi.com Each β-glucuronidase has an optimal pH range, and its efficiency can decline sharply outside of this range. nih.gov For instance, a pH shift of just 0.5 units can alter enzyme performance by 20% or more. Urine samples can have a wide pH range (4.5 to 8.0), which can inhibit the enzyme if not properly buffered to its optimal pH, which is often in the acidic to neutral range (e.g., pH 4.5 - 7.0) depending on the enzyme source. nih.gov
Incubation Time: The time required for complete hydrolysis can vary from a few minutes to over 24 hours. nih.gov This duration is dependent on all the other factors: enzyme source, concentration, temperature, pH, and the specific stability of the glucuronide bond being cleaved. For example, recombinant enzymes may achieve >90% cleavage of certain glucuronides in 5-10 minutes, whereas enzymes from sources like Helix pomatia might require 18-24 hours for the same efficiency. nih.gov
Table 2: Factors Influencing β-Glucuronidase Hydrolysis Efficiency
Preclinical Pharmacological Investigations of Pheniramine Glucuronides
Receptor Binding and In Vitro Pharmacodynamic Profiling of Pheniramine (B192746) Glucuronide
The process of glucuronidation, a primary phase II metabolic reaction, involves the conjugation of a glucuronic acid moiety to a drug molecule. This transformation significantly increases the molecule's polarity and molecular weight, which typically facilitates its excretion and often results in pharmacologically inactive metabolites helsinki.fihyphadiscovery.com.
Assessment of Histamine (B1213489) H1 Receptor Interaction
Pheniramine exerts its primary therapeutic effect by acting as an inverse agonist at the histamine H1 receptor drugbank.com. While direct experimental binding data for pheniramine N-glucuronide at the H1 receptor are not extensively documented in publicly available literature, established principles of pharmacology and drug metabolism allow for a scientifically grounded prediction of its activity.
The addition of the large, hydrophilic glucuronic acid group to the pheniramine structure would drastically alter its size, shape, and physicochemical properties. These changes are expected to sterically hinder the molecule from fitting into the specific binding pocket of the H1 receptor, thereby abolishing or significantly reducing its binding affinity and functional activity. It is widely accepted that glucuronide metabolites are generally devoid of the pharmacological activity of the parent compound helsinki.firesearchgate.net.
Table 1: Comparative Profile of Pheniramine and Predicted Profile of Pheniramine N-Glucuronide at the H1 Receptor
| Feature | Pheniramine | Pheniramine N-Glucuronide (Predicted) | Rationale for Prediction |
| Binding Affinity | High | Negligible to Very Low | The bulky glucuronic acid moiety is expected to prevent proper binding to the H1 receptor pocket. helsinki.fi |
| Functional Activity | Inverse Agonist | Inactive | Loss of binding affinity would preclude any functional activity at the receptor. helsinki.fihyphadiscovery.com |
| Pharmacological Effect | Antihistaminic | None | The metabolite is not expected to block histamine-mediated effects. |
Exploration of Other Receptor Affinities and Potential Biological Activities
Beyond its primary action at H1 receptors, pheniramine is known to possess anticholinergic properties and may interact with other receptors, such as the histamine H4 receptor . Similar to the H1 receptor, the conjugation with glucuronic acid is anticipated to eliminate these off-target activities.
The transformation into a more polar and bulkier molecule makes it unlikely to bind to the active sites of other G-protein coupled receptors or enzymes. Instead, the primary biological interaction of glucuronide metabolites is typically with drug transporters, such as multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs), which actively efflux the metabolites from cells and facilitate their elimination from the body via urine or bile helsinki.fihyphadiscovery.com. Therefore, preclinical investigations into pheniramine glucuronide would focus more on its role as a transporter substrate rather than as a pharmacologically active agent.
In Vitro Metabolic Stability and Clearance Prediction (Preclinical Focus)
Pheniramine is an alkylamine antihistamine containing a tertiary amine group, a common structural feature for many first-generation H1-antihistamines drugbank.comnih.gov. This functional group is a key site for metabolism, including N-glucuronidation, which results in the formation of a quaternary ammonium-linked glucuronide nih.govwikipedia.org.
Assessment of Metabolic Fate in Preclinical Cellular and Subcellular Models (e.g., Hepatocytes, Liver S9)
The formation of pheniramine N-glucuronide is studied using various in vitro systems derived from liver tissue, the primary site of drug metabolism rwandafda.gov.rwnih.gov.
Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation nih.gov. Incubations with liver microsomes, supplemented with the essential cofactor UDP-glucuronic acid (UDPGA), are a standard method to study the formation of glucuronide metabolites pharmaron.com. The UGT isoforms UGT1A4 and UGT2B10 are known to be primarily responsible for the N-glucuronidation of tertiary amines helsinki.firesearchgate.net.
Liver S9 Fractions : The S9 fraction is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomes and the cytosolic fraction of liver cells rwandafda.gov.rw. This allows for the simultaneous study of both phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolic pathways, providing a more comprehensive metabolic profile than microsomes alone.
Hepatocytes : Intact liver cells, used either fresh or cryopreserved, represent the "gold standard" for in vitro metabolism studies. They contain the full complement of metabolic enzymes, cofactors, and transporter systems in a more physiologically relevant environment nih.gov.
A significant challenge in the preclinical investigation of N-glucuronidation is the marked species difference. The formation of quaternary N-glucuronides from tertiary amines is often substantially higher in humans and primates compared to common preclinical animal models like rats, mice, and dogs helsinki.fihyphadiscovery.comresearchgate.net. This can lead to the metabolite being missed or underestimated in preclinical toxicology studies.
Table 2: Comparison of Preclinical In Vitro Models for Glucuronidation Studies
| Model | Components | Advantages | Limitations |
| Liver Microsomes | Endoplasmic reticulum vesicles (contain UGTs) | High UGT concentration, cost-effective, high-throughput. nih.gov | Requires exogenous cofactors (UDPGA), lacks cytosolic enzymes and transporters. pharmaron.com |
| Liver S9 Fraction | Microsomes + Cytosol | Contains both phase I and phase II enzymes. rwandafda.gov.rw | Requires exogenous cofactors, lacks cellular structure and transporters. |
| Hepatocytes | Intact liver cells | Complete metabolic system with enzymes, cofactors, and transporters; more physiologically relevant. nih.gov | Higher cost, lower throughput, more complex to work with. |
In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Glucuronide Disposition Prediction
In vitro-in vivo extrapolation (IVIVE) aims to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. For glucuronidated compounds, this has historically been a challenge.
Underprediction by Microsomes : IVIVE based on data from liver microsomes often underpredicts the in vivo clearance of drugs eliminated by glucuronidation nih.gov. This can be due to several factors, including "latency" of the UGT enzymes within the microsomal vesicle, which can be partially overcome by using detergents like alamethicin (B1591596).
Improved Prediction with Hepatocytes : Using data from hepatocyte incubations generally provides more accurate clearance predictions, as these models better reflect the intracellular environment nih.gov.
Physiologically-Based Pharmacokinetic (PBPK) Modeling : This is a more sophisticated IVIVE approach that integrates in vitro data with system-specific physiological and anatomical parameters. PBPK models can simulate the absorption, distribution, metabolism, and excretion of a drug and its metabolites, and have been successfully applied to predict the pharmacokinetics of UGT substrates, even in special populations like those with liver cirrhosis researchgate.neteurekaselect.com. The inclusion of renal clearance data can further improve the accuracy of IVIVE for glucuronidated drugs nih.gov.
Structure-Activity Relationship (SAR) Studies for Pheniramine Glucuronides
Specific structure-activity relationship (SAR) studies for pheniramine glucuronides are not widely published. However, SAR can be inferred by examining the structural features of the parent drug, pheniramine, that make it a substrate for UGT enzymes, with a particular focus on stereoselectivity.
Table 3: Structural Features of Pheniramine and Their Relevance for N-Glucuronidation SAR
| Structural Feature | Description | Implication for N-Glucuronidation (SAR) |
| Aliphatic Tertiary Amine | N,N-dimethyl-propan-1-amine side chain. | This group is the site of N-glucuronidation, forming a quaternary ammonium-linked glucuronide. It is a known substrate for UGT1A4 and UGT2B10. nih.govresearchgate.net |
| Chiral Center | The carbon atom attached to the phenyl, pyridyl, and propylamino groups. | The molecule exists as (R)- and (S)-enantiomers. UGT enzymes may exhibit stereoselectivity, leading to different rates of glucuronidation for each enantiomer. helsinki.firesearchgate.netsci-hub.st |
| Aromatic Rings | One phenyl group and one pyridin-2-yl group. | These bulky, lipophilic groups contribute to the overall binding of the molecule within the active site of the UGT enzyme, influencing substrate affinity (Km) and turnover (Vmax). |
Impact of Glucuronidation on Pharmacological Activity Profile
Glucuronidation is a fundamental metabolic pathway intended to increase the water solubility of xenobiotics, thereby facilitating their elimination from the body via urine or bile. nih.gov This conjugation is generally considered a detoxification process, often resulting in metabolites that are pharmacologically inactive or significantly less active than the parent drug. nih.gov
For pheniramine, the available evidence strongly suggests that glucuronidation leads to a substantial reduction or complete loss of its characteristic pharmacological activity. The primary mechanism of action for pheniramine is as an inverse agonist at histamine H1 receptors, which is responsible for its antihistaminic effects. It also possesses notable anticholinergic (antimuscarinic) properties, which contribute to some of its therapeutic effects and side effects. rwandafda.gov.rwnih.gov
A key piece of clinical evidence supporting the deactivating role of glucuronidation comes from a case report involving a patient with Gilbert syndrome, a condition characterized by reduced activity of the UDP-glucuronosyltransferase enzyme. nih.gov In this case, the patient experienced pronounced and prolonged anticholinergic toxicity after receiving pheniramine. nih.gov The impaired metabolism, specifically the reduced capacity for glucuronidation, led to higher circulating levels of the active parent drug. nih.gov This clinical observation strongly implies that the pheniramine glucuronide metabolite is pharmacologically inert, at least with respect to the anticholinergic effects. Direct glucuronide conjugation occurs at the tertiary amino group, forming Pheniramine N-glucuronide. auburn.edu This structural modification would sterically hinder the necessary interaction with H1 and muscarinic receptors, leading to inactivation.
While most glucuronides are inactive, it is noteworthy that some drug glucuronides are known to be as potent or even more potent than their parent compounds, such as morphine-6-glucuronide. nih.gov However, for pheniramine, the data points towards inactivation, consistent with a detoxification pathway.
Stereoisomeric Considerations in Glucuronide Formation and Activity
Pheniramine is a chiral molecule, existing as two enantiomers: (S)-pheniramine and (R)-pheniramine. auburn.edu It is well-established in pharmacology that stereoisomers of a drug can exhibit significant differences in their interaction with chiral biological macromolecules like enzymes and receptors. juniperpublishers.comjuniperpublishers.com This stereoselectivity is profoundly important for pheniramine, as its antihistaminic activity resides almost exclusively in the (S)-enantiomer. auburn.edu
The metabolic process of glucuronidation is also subject to stereoselectivity. juniperpublishers.comjuniperpublishers.com The enzymes responsible for metabolism can preferentially bind to and metabolize one enantiomer over the other, leading to different pharmacokinetic profiles for each. For pheniramine, chiral separation methods have demonstrated the ability to resolve the enantiomers, with an observed elution order of (S)-Pheniramine > (R)-Pheniramine in certain chromatographic systems. juniperpublishers.com
When pheniramine undergoes glucuronidation, the glucuronic acid moiety itself introduces new chiral centers. juniperpublishers.com Glucuronide can exist as α and β anomers depending on the configuration at the C-1 carbon. juniperpublishers.com The conjugation of an anomeric glucuronide to a chiral pheniramine molecule results in the formation of diastereomers, such as (S)-pheniramine-N-β-D-glucuronide and (R)-pheniramine-N-β-D-glucuronide. These diastereomers can have different formation rates, metabolic stabilities, and biological activities. While the activity of these specific diastereomeric glucuronides has not been detailed, the principle of stereoselectivity in drug metabolism suggests that their disposition would differ. juniperpublishers.com
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are powerful in silico tools used in drug discovery and development to elucidate structure-activity relationships (SAR). numberanalytics.comnih.gov These methods, which include molecular docking, quantitative SAR (QSAR), and pharmacophore modeling, allow researchers to predict how a molecule will interact with a biological target on a three-dimensional level. numberanalytics.comuneb.br
In the context of pheniramine and its metabolites, these approaches can provide critical insights that are difficult to obtain through experimental methods alone. For instance, molecular modeling has been used to understand the separation mechanism of pheniramine enantiomers at a supramolecular level. juniperpublishers.com By simulating the interactions between the enantiomers and a chiral stationary phase, researchers can rationalize the observed chromatographic behavior. juniperpublishers.com
Molecular docking is a particularly relevant technique for understanding the impact of glucuronidation. uneb.br Docking programs can predict the binding pose and affinity of a ligand (like pheniramine) within the binding site of its target receptor (e.g., the histamine H1 receptor). nih.govuneb.br Researchers can then build a model of pheniramine N-glucuronide and dock it into the same receptor. The results of such a simulation would likely show that the large, polar glucuronide moiety causes significant steric clashes or unfavorable energetic interactions, preventing the core pheniramine structure from achieving the optimal orientation required for receptor activation. This computational result would support the experimental inference that the glucuronide is inactive. These in silico methods are cost-effective and time-efficient for rationally filtering synthetic options and understanding metabolic effects during drug optimization. nih.gov
Advanced Analytical Methodologies for Pheniramine Ammonium Glucuronide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of pheniramine (B192746) and its conjugated metabolites, providing the necessary separation from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of pheniramine and its derivatives. mdpi.com These methods offer high resolution and sensitivity, making them suitable for quantifying the drug and its metabolites in various samples. mdpi.comresearchgate.net
UPLC, in particular, provides significant advantages over traditional HPLC, including faster analysis times, enhanced sensitivity, and improved resolution. mdpi.commdpi.com This is especially beneficial for trace analysis, such as the detection of impurities or metabolites at low concentrations. mdpi.com A reversed-phase UPLC method has been developed for the simultaneous estimation of pheniramine maleate (B1232345) and its primary toxic impurity, 2-benzyl pyridine. mdpi.comresearchgate.netresearchgate.net This method utilized a C18 column and a mobile phase of methanol/water, achieving separation within four minutes. mdpi.comresearchgate.netresearchgate.net
The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For instance, an Acquity BEH C18 column with a gradient elution of a buffered mobile phase has been successfully used for the analysis of similar compounds. mdpi.com The detection is typically performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at specific wavelengths. mdpi.comresearchgate.netresearchgate.net
Table 1: HPLC and UPLC Method Parameters for Pheniramine Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 | Acquity BEH C18 (1.7 µm, 2.1 mm x 150 mm) |
| Mobile Phase | Methanol/Water (60:40 v/v) | Methanol/Water (60:40 v/v) |
| Flow Rate | - | 0.1 mL/min |
| Detection Wavelength | - | 215 nm |
| Retention Time (Pheniramine) | - | 1.70 min |
| Linearity Range (Pheniramine) | - | 5.0–70.0 µg/mL |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the determination of pheniramine in biological samples, particularly in postmortem toxicology. researchgate.netresearchgate.net This method offers high sensitivity and specificity. For instance, a GC-MS method has been developed for the analysis of pheniramine in autopsy samples, demonstrating good linearity and low limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net Sample preparation for GC analysis often involves extraction techniques like fabric phase sorptive extraction (FPSE) or capsule phase microextraction (CPME). researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective method for the separation and estimation of pheniramine. mdpi.com A TLC method using a silica (B1680970) gel plate and a mobile phase of ethanol/ethyl acetate/liquid ammonia (B1221849) has been successfully employed for the simultaneous determination of pheniramine maleate and its impurity. mdpi.comresearchgate.net Densitometric analysis is used for quantification, with linearity observed over a specific concentration range. mdpi.com
Table 2: GC and TLC Method Parameters for Pheniramine Analysis
| Parameter | GC-MS | TLC |
|---|---|---|
| Column/Stationary Phase | HP-5 fused silica column | Silica gel TLC F254 |
| Mobile Phase | - | Ethanol/Ethyl acetate/Liquid ammonia (8:2:0.1, v/v/v) |
| Detection | Mass Spectrometry | Densitometry at 265 nm |
| Linearity Range (Pheniramine) | 0.1–10 µg/mL (blood) | 0.5–8.0 µg/band |
| LOQ (Pheniramine) | 0.066 µg/mL (blood) | - |
Capillary Electrophoresis for Glucuronide Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like glucuronide conjugates. nih.govgimitec.comresearchgate.netacs.org CE, especially when coupled with mass spectrometry (CE-MS), offers a powerful platform for the direct analysis of intact glucuronides in biological fluids, minimizing the need for complex sample pretreatment. acs.orglcms.cz
The separation in CE is based on the differential migration of analytes in an electric field. For glucuronide analysis, an alkaline buffer system is often employed to ensure the analytes are in their anionic form. acs.orglcms.cz This technique has been successfully used to resolve positional isomers of estrogen glucuronides, highlighting its high resolving power. acs.org While CE-MS is a powerful tool, its concentration sensitivity may be lower compared to techniques like LC-MS/MS for certain analytes. acs.org
Mass Spectrometry-Based Characterization and Detection
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of pheniramine and its metabolites.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for both the confirmation of molecular structures and the quantification of analytes. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a robust method for analyzing complex mixtures. nih.govmdpi.com
In an LC-MS/MS method for pheniramine, positive electrospray ionization (ESI) is typically used, and quantification is achieved through multiple reaction monitoring (MRM). nih.gov This involves monitoring specific precursor-to-product ion transitions. For pheniramine, a common transition is m/z 241.3 → 195.8. nih.gov The use of a deuterated internal standard, such as pheniramine-d6, is crucial for accurate quantification. nih.gov This technique has been successfully applied to quantify pheniramine in various biological matrices, including blood, urine, oral fluid, hair, and nails. nih.gov
The fragmentation patterns observed in MS/MS spectra are key to structural confirmation. For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed, which can be used to selectively detect these metabolites in complex samples. gimitec.comd-nb.info
Table 3: LC-MS/MS Parameters for Pheniramine Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Pheniramine) | m/z 241.3 |
| Product Ions (Pheniramine) | m/z 195.8, 167.1 |
| Precursor Ion (Pheniramine-d6) | m/z 247.6 |
| Product Ion (Pheniramine-d6) | m/z 173.1 |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful technique for identifying unknown metabolites by providing highly accurate mass measurements. ijpras.comnih.govnih.gov This accuracy allows for the determination of the elemental composition of an ion, which is a critical step in the identification of novel metabolites. ijpras.com Modern HRMS instruments, such as time-of-flight (TOF), quadrupole-TOF (Q-TOF), and Orbitrap systems, when coupled with LC, enable the acquisition of accurate mass data for both the parent drug and its metabolites. ijpras.com
The process of metabolite identification using HRMS involves acquiring full-scan HR-MS data and, often, data-dependent MS/MS spectra. nih.gov Various data mining techniques, such as mass defect filtering and searching for expected biotransformation mass shifts, are then applied to identify potential metabolites. ijpras.comnih.gov For glucuronide conjugates, this would involve searching for a mass addition corresponding to glucuronic acid. The high resolving power of these instruments can also help to distinguish metabolite ions from isobaric endogenous components in the sample matrix. ijpras.com Ion mobility-enabled HRMS can further aid in distinguishing between isobaric metabolites by providing collision cross-section (CCS) values. lcms.cz
Method Development and Validation Parameters for Robustness and Reproducibility
The establishment of robust and reproducible analytical methods is fundamental to ensuring the reliability of quantitative results. For pheniramine and its metabolites, method validation is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). This process involves the meticulous evaluation of several key parameters to demonstrate that the method is fit for its intended purpose. While specific validation data for the Pheniramine Ammonium (B1175870) Glucuronide metabolite is scarce, the analysis typically involves enzymatic hydrolysis to convert the glucuronide back to the parent compound, pheniramine. Therefore, the validation parameters established for pheniramine are directly relevant and crucial for the indirect quantification of its glucuronide conjugate.
Linearity, Accuracy, Precision, and Robustness
Method validation ensures that an analytical procedure is reliable, reproducible, and accurate for its intended use.
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Various studies on pheniramine have established linearity across different techniques. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method showed a linear range of 2-1000 ng/mL in matrices like blood and urine, with a high coefficient of linearity (≥ 0.985%). nih.gov Gas chromatography methods have demonstrated linearity in the 50–1000 ng/mL range with a correlation coefficient (r) greater than 0.999. nih.gov High-performance liquid chromatography (HPLC) methods have also shown excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.govnih.gov
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies. For pheniramine, LC-MS/MS methods have reported mean extraction recoveries between 86.3% and 95.1%. nih.gov Other techniques, such as gas chromatography and HPLC, have shown recovery rates of approximately 85% and between 97.0% and 103.0%, respectively. nih.govnih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For pheniramine analysis, intra-day (within-day) and inter-day (between-day) precision are evaluated. LC-MS/MS methods have shown intra-day RSDs of 4.1-9.3% and inter-day RSDs of 2.8-11.2%. nih.gov HPLC methods have demonstrated even higher precision, with RSD values for intra- and inter-day assays below 1.0% and 1.2%, respectively. nih.gov
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Studies have confirmed the robustness of various gas chromatography and HPLC methods for pheniramine analysis. nih.govnih.govnih.gov
Table 1: Linearity, Accuracy, and Precision Data for Pheniramine Analysis
| Analytical Technique | Linearity Range | Correlation Coefficient (r or R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | 2-1000 ng/mL (blood, urine) | ≥ 0.985 | 86.3 - 95.1% | Intra-day: 4.1-9.3% Inter-day: 2.8-11.2% | nih.gov |
| GC-NPD | 50-1000 ng/mL (urine) | > 0.999 | 85 ± 1.8% | < 10% | nih.gov |
| HPLC | 150-1200 µg/mL | > 0.999 | 97.0 - 103.0% | Intra-day: < 1.0% Inter-day: < 1.2% | nih.gov |
| UV-Spectrophotometry | 2-40 µg/mL | 0.9998 | - | < 3.47% | researchgate.net |
| FPSE-GC-MS | 0.1-10 µg/mL (blood) | - | 74 - 80% | Intra-day: < 5.8% Inter-day: < 9.8% | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. These limits define the sensitivity of a method.
For pheniramine, highly sensitive LC-MS/MS methods can achieve an LOD of 1 ng/mL and an LOQ of 2 ng/mL in biological fluids like blood and urine. nih.govresearchgate.net Other methods, such as gas chromatography, have reported a higher LOQ of 50 ng/mL in urine. nih.gov Spectrophotometric and HPLC methods generally have higher detection limits, often in the µg/mL range. nih.govresearchgate.netitmedicalteam.pl
Table 2: LOD and LOQ for Pheniramine by Various Analytical Methods
| Analytical Technique | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| LC-MS/MS | Blood, Urine, Hair | 1 ng/mL | 2 ng/mL | nih.govresearchgate.net |
| LC-MS/MS | Nail | 2.5 ng/mg | 5 ng/mg | nih.gov |
| GC-NPD | Urine | 18 ng/mL | 50 ng/mL | nih.gov |
| HPLC | - | 0.1 µg/mL | 0.3 µg/mL | nih.gov |
| UV-Spectrophotometry | - | 0.18 µg/mL | 0.39 µg/mL | researchgate.net |
| FPSE-GC-MS | Blood | - | 0.066 µg/mL | researchgate.net |
Sample Preparation Strategies for Glucuronide Analysis in Complex Matrices
The analysis of drug metabolites like Pheniramine Ammonium Glucuronide from biological matrices such as urine or plasma requires effective sample preparation. The primary goals are to isolate the analyte from interfering endogenous substances, concentrate it, and convert it into a form suitable for analysis.
Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Protein Precipitation)
Several extraction techniques are employed for pheniramine and its metabolites.
Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE has been successfully used to extract pheniramine from various biological specimens prior to LC-MS/MS analysis. nih.govresearchgate.net It is also a key step in many comprehensive toxicology screening procedures that would include glucuronide metabolites. thermofisher.com
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. LLE has been used for the extraction of pheniramine from urine using solvents like chloroform (B151607) and isopropanol. nih.gov However, LLE can be labor-intensive and may suffer from issues like emulsion formation. scite.aimdpi.com
Protein Precipitation (PP): This is a simpler and faster method often used for plasma or serum samples. It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the sample to denature and remove proteins. researchgate.netnih.gov The resulting supernatant, containing the analyte, can then be directly analyzed or further processed. This technique is also used as a step after enzymatic hydrolysis to remove the enzyme before analysis. sigmaaldrich.com
Strategic Use of Enzymatic Hydrolysis for Parent Compound Quantification in Analytical Assays
In the body, drugs like pheniramine undergo Phase II metabolism, which includes glucuronidation. This process attaches a glucuronic acid molecule to the drug, forming a more water-soluble metabolite like Pheniramine Ammonium Glucuronide, which can be easily excreted in urine. restek.comnafdac.gov.ng Pheniramine, a tertiary amine, forms a quaternary ammonium-linked glucuronide. psu.edu
For toxicological and clinical analysis, it is often necessary to measure the total drug concentration, which includes both the parent drug and its conjugated metabolites. Since directly analyzing the intact glucuronide can be challenging, a common and effective strategy is to use enzymatic hydrolysis to cleave the glucuronic acid from the metabolite, converting it back to the parent compound (pheniramine). restek.com
The enzyme β-glucuronidase is used for this purpose. sigmaaldrich.com The efficiency of this hydrolysis reaction is critical for accurate quantification and depends on several factors:
Enzyme Source: β-glucuronidase can be sourced from various organisms, including E. coli, snails (Helix pomatia), and abalone, or produced as a recombinant enzyme. sigmaaldrich.commdpi.com Recombinant enzymes have shown high efficiency, capable of hydrolyzing N-glucuronides in as little as 5-10 minutes at room temperature. mdpi.comnih.gov
pH and Temperature: Each enzyme has an optimal pH and temperature for activity. For example, some enzymes work best at an acidic pH of 4.5, while others are more active at a neutral or slightly alkaline pH. imcstips.com Therefore, buffering the biological sample is a crucial step to ensure maximal hydrolysis efficiency. imcstips.com
Incubation Time: The time required for complete hydrolysis can range from a few minutes to several hours, depending on the enzyme used and the incubation conditions. mdpi.comnih.gov
By hydrolyzing the sample, analytical methods validated for the parent drug, pheniramine, can be used to measure the total concentration, thereby providing a comprehensive picture of drug exposure.
Emerging Research and Future Directions
Computational Approaches for Predicting Glucuronidation and Activity
Computational modeling has become an indispensable tool in modern drug metabolism research, offering predictive insights into the formation and biological interactions of metabolites like Pheniramine (B192746) Ammonium (B1175870) Glucuronide. These in silico methods allow for high-throughput screening and hypothesis generation, significantly reducing the reliance on resource-intensive experimental studies.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme) to form a stable complex. In the context of Pheniramine Ammonium Glucuronide, docking studies are primarily applied to understand its formation by Uridinediphosphate-glucuronosyltransferase (UGT) enzymes.
Pheniramine, a tertiary amine, undergoes N-glucuronidation to form the quaternary Pheniramine Ammonium Glucuronide. Docking simulations can model the entry of the parent pheniramine molecule into the active site of various UGT isoforms (e.g., UGT1A4, which is known to catalyze N-glucuronidation of tertiary amines). These models help elucidate:
Binding Affinity: Predicting which UGT isoforms are most likely to metabolize pheniramine.
Binding Pose: Determining the precise orientation of the pheniramine molecule within the UGT active site, ensuring the tertiary nitrogen atom is positioned optimally for nucleophilic attack on the C1 position of the co-substrate, UDP-glucuronic acid (UDPGA).
Key Amino Acid Interactions: Identifying specific amino acid residues within the active site that stabilize the drug through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For instance, acidic residues like aspartate or glutamate (B1630785) may be crucial for orienting the basic nitrogen of pheniramine.
Furthermore, docking can be used to investigate whether the resulting Pheniramine Ammonium Glucuronide metabolite itself can interact with biological targets, such as receptors or transporters. While generally considered inactive and destined for elimination, docking could explore potential low-affinity binding to off-targets, providing a mechanistic basis for any unexpected pharmacological or toxicological observations .
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For glucuronide research, these models are invaluable for predicting metabolic fate.
A QSAR model for the glucuronidation of compounds like pheniramine would involve:
Descriptor Calculation: A large set of numerical parameters (descriptors) is calculated for a series of molecules. These can include electronic descriptors (e.g., pKa of the amine, partial atomic charges), steric descriptors (e.g., molecular volume, shape indices), and lipophilicity descriptors (e.g., logP).
Model Building: A mathematical equation is developed that links these descriptors to an observed experimental outcome, such as the rate of glucuronidation (Vmax/Km).
Prediction: The validated model can then be used to predict the glucuronidation potential of new or untested compounds based solely on their chemical structure.
For Pheniramine Ammonium Glucuronide, a QSPR model could predict properties of the metabolite itself, such as its water solubility, or its likelihood of being a substrate for efflux transporters. By developing models based on known glucuronide substrates, researchers can predict whether a new metabolite will be rapidly cleared or if it might accumulate. These predictive tools are crucial in early-stage drug discovery to flag compounds with potentially unfavorable metabolic profiles before extensive preclinical testing .
Molecular Modeling and Docking Studies of Glucuronide-Enzyme/Receptor Interactions
Elucidating the Role of Transporters in Glucuronide Disposition (Preclinical Context)
Once formed, the disposition of Pheniramine Ammonium Glucuronide is not a passive process. Its large size, polarity, and anionic charge (from the carboxylate group of the glucuronic acid moiety) necessitate active transport across cellular membranes. This transport is mediated by a superfamily of membrane transporters, primarily from the ATP-binding cassette (ABC) and Solute Carrier (SLC) families. Preclinical studies using in vitro systems (e.g., membrane vesicles, transporter-expressing cell lines) and animal models are critical for elucidating these pathways.
Key transporters involved in glucuronide disposition include:
Multidrug Resistance-Associated Proteins (MRPs): MRP2 (ABCC2) is located on the apical (canalicular) membrane of hepatocytes and is a primary driver of glucuronide efflux into the bile. MRP3 (ABCC3) is found on the basolateral membrane of hepatocytes; its upregulation can shuttle glucuronides back into the bloodstream for subsequent renal elimination, acting as a safety valve when biliary excretion is impaired .
Breast Cancer Resistance Protein (BCRP/ABCG2): Like MRP2, BCRP is an apical efflux transporter in the liver and intestine, contributing to the biliary and intestinal excretion of glucuronide conjugates.
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters. OATPs (e.g., OATP1B1, OATP1B3), located on the basolateral membrane of hepatocytes, can facilitate the uptake of certain glucuronides from the blood into the liver. OATs (e.g., OAT1, OAT3) in the kidney are crucial for the uptake of glucuronides from the blood into renal proximal tubule cells, priming them for excretion into the urine [15, 35].
The interplay between these transporters dictates the ultimate fate of Pheniramine Ammonium Glucuronide. Its formation in the liver would likely be followed by efficient efflux into bile via MRP2 and/or BCRP. Any portion that enters the systemic circulation would be a candidate for renal clearance, mediated by basolateral uptake via OATs and subsequent apical efflux into the urine.
| Transporter | Family | Primary Location (Membrane) | Function in Glucuronide Disposition |
|---|---|---|---|
| MRP2 (ABCC2) | ABC | Hepatocyte (Apical/Canalicular) | Primary transporter for biliary excretion of glucuronides. |
| MRP3 (ABCC3) | ABC | Hepatocyte (Basolateral) | Efflux of glucuronides from liver back into systemic circulation for renal clearance. |
| BCRP (ABCG2) | ABC | Hepatocyte (Apical), Intestine (Apical) | Contributes to biliary and direct intestinal excretion of glucuronides. |
| OATP1B1/1B3 | SLC | Hepatocyte (Basolateral) | Uptake of certain glucuronides from blood into the liver. |
| OAT1/OAT3 | SLC | Kidney Proximal Tubule (Basolateral) | Uptake of glucuronides from blood into renal cells for urinary excretion. |
Development of Novel Glucuronide Prodrug Strategies and Targeted Delivery Systems
The same metabolic pathway that deactivates and eliminates drugs can be cleverly exploited for therapeutic benefit through the design of glucuronide prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug in vivo. A glucuronide prodrug strategy involves attaching a drug to glucuronic acid, rendering it inactive and often increasing its water solubility.
The key to this strategy lies in the enzyme β-glucuronidase, which cleaves the glucuronide linkage to release the active parent drug. While this enzyme is present in the liver and gut microbiota, it is significantly overexpressed in specific pathological environments, most notably in the hypoxic microenvironment of solid tumors and at sites of inflammation .
This creates a mechanism for targeted drug delivery:
Synthesis: An active drug (e.g., a potent cytotoxic agent for cancer) is chemically linked to glucuronic acid. The resulting prodrug is systemically administered.
Distribution: The glucuronide prodrug circulates throughout the body in its inactive form, minimizing systemic toxicity and side effects.
Activation: Upon reaching the target tissue (e.g., a tumor), the high concentration of β-glucuronidase cleaves the prodrug, releasing the active drug at a high local concentration where it is needed most.
While pheniramine itself is not a candidate for this approach, the principle can be illustrated using its structure. If pheniramine were a potent therapeutic agent, its glucuronide could theoretically serve as a prodrug. However, this strategy is primarily being developed for potent molecules like chemotherapeutics (e.g., doxorubicin, paclitaxel) and anti-inflammatory agents to improve their therapeutic index by concentrating their activity at the site of disease and sparing healthy tissues.
Addressing Research Gaps in Glucuronide Pharmacology and Disposition
Despite decades of research, significant gaps remain in our understanding of glucuronide pharmacology and disposition. The traditional view of glucuronidation as a terminal inactivation step is being challenged, and a more nuanced picture is emerging. Key areas requiring further investigation include:
Pharmacological Activity of Glucuronides: It is often assumed that glucuronides are inactive. However, there are documented cases where glucuronide metabolites retain or gain pharmacological activity. For a compound like Pheniramine Ammonium Glucuronide, it is crucial to experimentally determine if it has any affinity for the H1 receptor or other off-targets.
The Deconjugation-Reconjugation Cycle: The cleavage of glucuronides by β-glucuronidase is not limited to prodrug activation. This deconjugation can occur in the gut (by microbial enzymes) or other tissues, leading to the re-release of the parent drug. This can result in enterohepatic circulation, prolonging the drug's half-life and exposure in ways that are difficult to predict. The extent to which Pheniramine Ammonium Glucuronide undergoes such cycling is unknown.
Transporter-Enzyme Interplay: The net disposition of a glucuronide is a complex balance between its rate of formation (by UGTs) and its rate of transport (by MRPs, BCRP, etc.). Understanding how genetic polymorphisms in both enzymes and transporters collectively impact a drug's pharmacokinetics is a major research challenge.
"Metabolites as Victims": Glucuronide metabolites can themselves be perpetrators or victims of drug-drug interactions (DDIs). A co-administered drug could inhibit the transporters responsible for clearing Pheniramine Ammonium Glucuronide, leading to its accumulation and potentially unforeseen consequences.
Innovations in Glucuronide Synthesis and Advanced Analytical Characterization
Progress in understanding glucuronide pharmacology is fundamentally dependent on the ability to synthesize and accurately measure these metabolites. Both areas have seen significant innovation.
Glucuronide Synthesis: Obtaining pure glucuronide standards for use in pharmacological and analytical studies is non-trivial.
Chemical Synthesis: Classical methods like the Koenigs-Knorr reaction involve multi-step, often low-yield processes. Modern organic chemistry has developed more efficient methods using activated glucuronyl donors and protective group strategies, but synthesis, particularly of unstable N-glucuronides, remains challenging.
Enzymatic/Biosynthesis: A powerful alternative is to use biological systems. Incubating the parent drug (pheniramine) with liver microsomes (which contain UGTs) or with specific recombinant UGT enzymes in the presence of the co-substrate UDPGA can generate the desired glucuronide. The metabolite can then be purified from the reaction mixture, providing a more direct route to the biologically relevant isomer.
Advanced Analytical Characterization: The gold standard for the detection and quantification of glucuronides in complex biological matrices (e.g., plasma, urine, bile) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS: This technique offers exceptional sensitivity and specificity. The glucuronide is first separated from other matrix components by liquid chromatography. It is then ionized (typically by electrospray ionization) and analyzed by the mass spectrometer. In MS/MS, the parent ion of the glucuronide is selected and fragmented. Glucuronides exhibit a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety (C₆H₈O₆). This specific fragmentation pattern is a highly confident marker for identification.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a metabolite like Pheniramine Ammonium Glucuronide, which helps to distinguish it from other potential metabolites with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: When a novel glucuronide is discovered, or when the exact site of conjugation is ambiguous, 1D and 2D NMR spectroscopy is the definitive tool for unambiguous structural elucidation of the purified metabolite.
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| LC-MS/MS | Quantification and Identification | High sensitivity/specificity; structural confirmation via characteristic fragmentation (e.g., neutral loss of 176 Da). |
| HRMS | Structure Confirmation | Provides highly accurate mass for elemental composition determination. |
| NMR | Definitive Structure Elucidation | Unambiguously determines the chemical structure and site of glucuronide conjugation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
